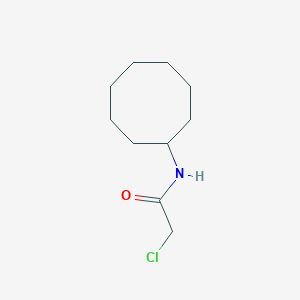

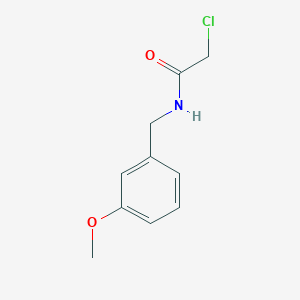

2-chloro-N-cyclooctylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-cyclooctylacetamide (2-Chloro-N-C8) is a cyclic amide derivative of cyclooctylacetamide, which is an aryl amide with a cyclic structure. It is a colorless, odorless, and water-soluble organic compound with a molecular formula of C10H17ClN2O. 2-Chloro-N-C8 is an important synthetic intermediate in the pharmaceutical and agrochemical industries, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Anticancer Properties

Arylacetamides, a group that includes compounds similar to 2-chloro-N-cyclooctylacetamide, have been investigated for their anticancer potential. One study evaluated the antiproliferative activity of 2-Chloro-N-arylacetamides against human cancer cells, showing cytotoxic action on tumor lines without affecting human erythrocytes. These compounds also exhibited in vivo anticancer effects in xenograft mice models, suggesting their potential as cost-effective alternatives for cancer treatment (Ferreira et al., 2019).

Synthesis and Docking Studies

2-Cyano-N-arylacetamide reagents have been utilized for synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. Molecular docking studies identified some of these compounds as promising candidates due to their interaction with microbial targets, highlighting the versatility of chloroacetamide derivatives in drug design (Ewies & Abdelsalaam, 2020).

Antiviral and Antiapoptotic Effects

Research into novel anilidoquinoline derivatives, structurally related to chloroacetamides, demonstrated significant antiviral and antiapoptotic effects, especially in the context of Japanese encephalitis. These compounds reduced viral load and increased survival rates in infected mice, providing a basis for the development of new antiviral drugs (Ghosh et al., 2008).

Analgesic Activity

Some novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes, along with in vivo evaluations, have shown significant analgesic responses, suggesting these compounds as potential lead compounds for pain management (Kumar et al., 2019).

Selective Deacylation

A study on the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2 has revealed a method with advantages such as excellent yields, short reaction times, and convenient workup. This method could potentially be applied to a variety of substrates, including those related to 2-chloro-N-cyclooctylacetamide, highlighting its utility in synthetic chemistry (Wang et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-n-phenylacetamide have shown activity against strains of aspergillus flavus , suggesting that 2-chloro-N-cyclooctylacetamide may also target fungal species.

Mode of Action

It’s suggested that similar compounds like 2-chloro-n-phenylacetamide likely interact with ergosterol on the fungal plasma membrane . This interaction could disrupt the integrity of the fungal cell membrane, leading to cell death. Additionally, it may inhibit DNA synthesis through the inhibition of thymidylate synthase .

Pharmacokinetics

2-chloro-n-phenylacetamide has been found to have favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It also crosses the blood-brain barrier and inhibits CYP1A2

Result of Action

Similar compounds like 2-chloro-n-phenylacetamide have shown antifungal activity against aspergillus flavus strains . This suggests that 2-chloro-N-cyclooctylacetamide may also exhibit antifungal effects, potentially leading to the disruption of cell membrane integrity and inhibition of DNA synthesis in targeted organisms.

properties

IUPAC Name |

2-chloro-N-cyclooctylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBJQCMYTNHWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405477 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

379255-43-3 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)